Tetrapentylammonium hydroxide

Catalog No.
S649689
CAS No.
4598-61-2
M.F
C20H45NO
M. Wt
315.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapentylammonium hydroxide

CAS Number

4598-61-2

Product Name

Tetrapentylammonium hydroxide

IUPAC Name

tetrapentylazanium;hydroxide

Molecular Formula

C20H45NO

Molecular Weight

315.6 g/mol

InChI

InChI=1S/C20H44N.H2O/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H2/q+1;/p-1

InChI Key

JVOPCCBEQRRLOJ-UHFFFAOYSA-M

SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[OH-]

Synonyms

tetrapentylammonium, tetrapentylammonium bromide, tetrapentylammonium chloride, tetrapentylammonium hydrogen sulfate, tetrapentylammonium hydroxide, tetrapentylammonium iodide, tetrapentylammonium ion, tetrapentylammonium metaphosphate (3:1), tetrapentylammonium metaphosphate (4:1), tetrapentylammonium monopicrate, tetrapentylammonium nitrate, tetrapentylammonium perchlorate

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[OH-]

Studying Methane Hydrate Formation:

TPAH serves as a model compound in investigating the influence of quaternary ammonium salts on the formation of methane hydrates, also known as clathrate hydrates []. These ice-like structures trap small gas molecules, including methane, within their cavities. Understanding their formation is crucial for exploring potential applications in natural gas storage and transportation. Research suggests that TPAH can alter the size and morphology of methane hydrates, providing valuable insights into their formation mechanisms [].

Tetrapentylammonium hydroxide is a quaternary ammonium compound with the chemical formula C20H45NO\text{C}_{20}\text{H}_{45}\text{N}\text{O} and a CAS number of 4598-61-2. The compound features a central nitrogen atom positively charged and surrounded by four long pentyl chains, which contributes to its unique hydrophobic characteristics. The hydroxide group attached to the nitrogen provides it with basic properties, making it a potent base in various organic reactions .

TPAH's mechanism of action depends on the specific research application. As a strong base, it can deprotonate functional groups in other molecules, influencing their chemical properties. For example, studies have used TPAH to maintain the pH of solutions during investigations of nanoparticle adsorption at interfaces.

TPAH is a strong base and can cause skin and eye irritation upon contact. Standard laboratory safety protocols for handling strong bases should be followed when working with TPAH, including wearing gloves, eye protection, and working in a fume hood [].

Tetrapentylammonium hydroxide is known for its role as a strong base in organic chemistry. It can facilitate several reactions, including:

  • Alkylation: It is often used under phase-transfer conditions to perform alkylations, where it can transfer an alkyl group from one molecule to another.
  • Deprotonation: The compound can deprotonate various functional groups, influencing the reactivity of other molecules .
  • Catalysis: It serves as a catalyst in esterification and transesterification processes, enhancing reaction rates and yields .

Tetrapentylammonium hydroxide is synthesized through several methods:

  • Reaction with Tertiary Pentyl Amine: A common method involves reacting a tertiary pentyl amine with a strong base such as tetraethylammonium hydroxide:
     C5H11)3N+ C2H5)4N+OH C5H11)4N+OH+ C2H5)3N\text{ C}_5\text{H}_{11})_3\text{N}+\text{ C}_2\text{H}_5)_4\text{N}^+\text{OH}^-\rightarrow \text{ C}_5\text{H}_{11})_4\text{N}^+\text{OH}^-+\text{ C}_2\text{H}_5)_3\text{N}
  • In Situ Preparation: Solutions can be prepared in situ from pentylammonium halides by reacting them with silver oxide or using ion exchange resins .

Tetrapentylammonium hydroxide has diverse applications across various fields:

  • Organic Synthesis: It is widely used as a strong base for various organic reactions, including alkylation and esterification.
  • Research Tool: As a model compound in studies related to methane hydrates, it aids in understanding gas storage mechanisms.
  • Catalysis: It acts as a catalyst in specific addition reactions, enhancing the efficiency of chemical processes .

Tetrapentylammonium hydroxide shares similarities with other quaternary ammonium compounds but stands out due to its unique long-chain structure. Here are some comparable compounds:

Compound NameFormulaKey Features
Tetrabutylammonium hydroxideC16H36NO\text{C}_{16}\text{H}_{36}\text{N}\text{O}Commonly used as a phase-transfer catalyst
Tetraethylammonium hydroxideC8H20NO\text{C}_{8}\text{H}_{20}\text{N}\text{O}Smaller alkyl chains; less hydrophobic
TriethylamineC6H15N\text{C}_{6}\text{H}_{15}\text{N}Tertiary amine; not a quaternary ammonium compound

Tetrapentylammonium hydroxide's longer pentyl chains provide enhanced hydrophobicity compared to shorter-chain analogs like tetrabutylammonium hydroxide, making it more effective in certain organic reactions and research applications .

Alkylation of Tertiary Amines with Benzyl Halides

The synthesis of tetrapentylammonium hydroxide through alkylation of tertiary amines with benzyl halides follows the well-established Menshutkin reaction mechanism [1] [2]. This quaternization process involves the nucleophilic attack of a tertiary amine on an alkyl halide, resulting in the formation of a quaternary ammonium salt [3]. In the case of tetrapentylammonium compounds, the reaction typically employs tripentylammonium as the tertiary amine substrate and benzyl halides as the alkylating agents [4] [5].

The Menshutkin reaction proceeds through a bimolecular nucleophilic substitution mechanism where the tertiary amine acts as the nucleophile and attacks the carbon atom bearing the halide group [1] [6]. The reaction mechanism involves simultaneous bond formation between the nitrogen and carbon atoms and bond breaking between the carbon and halide atoms [3]. Research has demonstrated that the reaction rate is dependent on both the concentration of the tertiary amine and the alkyl halide, confirming the second-order kinetics of this process [5] [7].

The effectiveness of different benzyl halides varies significantly based on their leaving group ability [1] [8]. Benzyl iodides demonstrate superior reactivity compared to bromides, which in turn are more reactive than chlorides [8]. Studies have shown that benzyl iodide reacts readily at room temperature, while benzyl bromide often requires elevated temperatures for efficient conversion [8]. Benzyl chloride typically exhibits the lowest reactivity and may require prolonged reaction times or harsh conditions for complete conversion [8].

Substituent effects on the benzyl halide structure significantly influence reaction rates [8]. Electron-withdrawing substituents on the benzene ring reduce the reaction rate by decreasing the electrophilicity of the benzylic carbon [8]. Conversely, electron-donating substituents accelerate the reaction by increasing the electron density at the reactive center [8]. These effects follow established organic chemistry principles regarding nucleophilic substitution reactions [9].

Role of Solvent Systems (Water, Methanol, Acetonitrile)

Solvent selection plays a crucial role in the synthesis of tetrapentylammonium hydroxide, with water, methanol, and acetonitrile representing the most commonly employed solvent systems [10] [11] [6]. The choice of solvent significantly affects reaction rates, product yields, and the overall efficiency of the quaternization process [6] [12].

Water as Reaction Medium

Water has emerged as an unexpectedly effective solvent for quaternization reactions involving benzyl halides [13]. Research has demonstrated that the presence of water in the reaction system remarkably shortens reaction times and increases conversion rates [13]. Studies have shown that reactions carried out in water or water-containing organic solvents proceed more efficiently than those conducted in purely organic media [13]. The enhanced reaction rate in aqueous systems is attributed to water's high dielectric constant and its ability to stabilize the transition state of the nucleophilic substitution reaction [6].

Methanol Systems

Methanol serves as an excellent solvent for quaternization reactions due to its polar protic nature and moderate dielectric constant [7] [11]. Research conducted on the Menshutkin reaction between triethylamine and ethyl iodide has shown that methanol provides favorable solvation for both reactants and products [6]. The solvent's ability to form hydrogen bonds with ionic species contributes to the stabilization of the quaternary ammonium product [6]. Studies have demonstrated that methanol-based systems often provide a good balance between reaction rate and product solubility [11].

Acetonitrile Applications

Acetonitrile has been identified as particularly effective for quaternization reactions due to its high dielectric constant and dipolar aprotic nature [7] [11] [6]. Research has shown that acetonitrile often provides the highest reaction rates among commonly used solvents [7]. The solvent's ability to stabilize charged transition states through dipole-ion interactions contributes to enhanced reaction kinetics [6]. Studies have demonstrated that acetonitrile-based systems are particularly suitable for reactions requiring high conversion rates and efficient product formation [11].

Comparative Solvent Effects

Systematic studies on solvent effects in quaternization reactions have revealed distinct patterns [6]. Research has shown that polar aprotic solvents like acetonitrile generally provide faster reaction rates than polar protic solvents such as methanol [6]. The rate acceleration in polar solvents is attributed to increased stabilization of the emerging charge separation at the transition state [6]. Studies have demonstrated that solvent polarity correlates directly with reaction rate, with higher dielectric constants generally leading to faster quaternization [12].

SolventDielectric ConstantRelative Reaction RateKey Characteristics
Water81.0HighExcellent for benzyl halides, rapid conversion
Methanol33.0ModerateGood balance of rate and solubility
Acetonitrile36.6HighestMaximum reaction rates, dipolar aprotic

Purification Techniques (Precipitation, Recrystallization)

The purification of tetrapentylammonium hydroxide requires specialized techniques to remove impurities and achieve the high purity levels necessary for analytical and industrial applications [14] [15] [16]. The most commonly employed purification methods include precipitation, recrystallization, and specialized separation techniques [15] [17].

Precipitation Methods

Precipitation represents a fundamental purification technique for quaternary ammonium compounds [15] [18]. The process typically involves the controlled addition of a non-polar solvent to a solution containing the quaternary ammonium salt, causing selective precipitation of the desired product [3] [15]. Research has shown that the choice of precipitating solvent significantly affects both yield and purity [3]. Studies have demonstrated that solvents with low dielectric constants, such as diethyl ether or hexane, are particularly effective for precipitating quaternary ammonium salts from polar reaction mixtures [3] [15].

The precipitation process can be optimized by controlling factors such as temperature, concentration, and addition rate of the precipitating solvent [15]. Research has indicated that slow addition of the precipitating solvent at reduced temperatures generally produces higher purity products [15]. Studies have shown that multiple precipitation cycles can further enhance purity by removing trace impurities that may co-precipitate in single-step procedures [15].

Recrystallization Procedures

Recrystallization serves as a critical purification technique for achieving high-purity tetrapentylammonium hydroxide [15] [17]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [15]. Research has demonstrated that solvent selection is crucial for effective recrystallization, with the ideal solvent providing high solubility at elevated temperatures and low solubility at reduced temperatures [15].

Studies have shown that mixed solvent systems often provide superior recrystallization results compared to single solvents [15] [19]. The use of polar-nonpolar solvent mixtures allows for fine-tuning of solubility characteristics to optimize crystal formation [19]. Research has indicated that recrystallization from alcohol-ether mixtures or acetonitrile-dichloromethane systems can effectively remove ionic impurities while maintaining product integrity [19].

Temperature control during recrystallization is critical for achieving optimal results [15] [17]. Studies have demonstrated that slow cooling rates generally produce larger, more uniform crystals with higher purity [17]. Research has shown that rapid cooling can lead to the incorporation of impurities within the crystal lattice, reducing overall product quality [17].

Advanced Purification Techniques

Specialized purification methods have been developed for quaternary ammonium compounds requiring exceptional purity [15] [16]. These techniques include sublimation, column chromatography, and membrane-based separations [14]. Research has shown that sublimation can be particularly effective for removing volatile impurities from quaternary ammonium salts [14]. Studies have demonstrated that properly controlled sublimation conditions can achieve purities exceeding 99% for certain quaternary ammonium compounds [14].

Purification MethodTypical Yield (%)Purity LevelKey Advantages
Single Precipitation75-8595-97%Simple procedure, rapid processing
Multiple Precipitation65-7597-99%Higher purity, removes trace impurities
Recrystallization70-8098-99%Excellent purity, crystal quality
Combined Methods60-70>99%Maximum purity, analytical grade

Anion Exchange Processes and Salt Formation

Anion exchange processes represent a fundamental approach for the preparation and purification of tetrapentylammonium hydroxide from other quaternary ammonium salts [20] [16] [18]. These methods enable the conversion of readily available quaternary ammonium halides to the desired hydroxide form while simultaneously achieving high purification levels [20] [21] [18].

Ion Exchange Resin Methods

Ion exchange resins provide an efficient route for converting tetrapentylammonium halides to the corresponding hydroxide [20] [18]. The process typically employs strongly basic anion exchange resins in the hydroxide form to replace halide anions with hydroxide ions [20]. Research has demonstrated that this method can achieve conversion efficiencies exceeding 90% while simultaneously removing ionic impurities [20]. Studies have shown that the process involves three distinct steps: cation exchange to capture the quaternary ammonium ion, elution to release the captured ion as a chloride salt, and anion exchange to convert the chloride to hydroxide [20].

The effectiveness of ion exchange processes depends on several critical parameters including resin type, flow rate, and solution concentration [20] [18]. Research has indicated that strongly basic resins with high exchange capacity provide optimal results for quaternary ammonium compounds [18]. Studies have demonstrated that controlled flow rates ensure complete exchange while preventing channeling effects that can reduce efficiency [20].

Electrodialysis Purification

Electrodialysis represents an advanced purification method for quaternary ammonium hydroxides [16]. The process utilizes selective ion transport through specialized membranes under an applied electric field [16]. Research has shown that electrodialysis can effectively separate quaternary ammonium cations from anionic impurities, resulting in high-purity hydroxide solutions [16]. Studies have demonstrated that this method is particularly effective for removing halide impurities that may persist after conventional purification procedures [16].

The electrodialysis process typically operates in multiple stages to achieve optimal purification [16]. Research has indicated that preheating the impure quaternary ammonium hydroxide solution at temperatures between 50-200°C for 0.1 to 4 days converts latent non-ionic halide impurities to ionic form, facilitating their subsequent removal [16]. Studies have shown that this pretreatment step significantly improves the effectiveness of the electrodialysis purification [16].

Direct Salt Formation Methods

Alternative approaches for salt formation involve direct reaction pathways that bypass traditional halide intermediates [22] [23]. Research has demonstrated that quaternary ammonium hydroxides can be prepared through the reaction of tertiary amines with specific hydroxycarboxylic esters [22]. Studies have shown that this method proceeds efficiently at low pressures without requiring solvents, making it industrially advantageous [22].

The direct formation approach typically involves a two-step process where the tertiary amine first reacts with the hydroxycarboxylic ester to form a quaternary ammonium hydroxycarboxylate, which is subsequently converted to the hydroxide through reaction with an inorganic acid [22] [23]. Research has indicated that this method can achieve high yields while minimizing the formation of halide-containing byproducts [22].

Optimization Parameters

The optimization of anion exchange processes requires careful control of multiple variables [20] [21] [18]. Temperature effects are particularly significant, with research showing that elevated temperatures generally increase exchange rates but may also promote decomposition reactions [16] [23]. Studies have demonstrated that pH control is critical for maintaining the stability of quaternary ammonium hydroxides during processing [23].

Flow rate optimization in column-based systems has been shown to significantly affect both yield and purity [20] [18]. Research has indicated that flow rates between 1-5 bed volumes per hour provide optimal balance between exchange efficiency and processing time [20]. Studies have demonstrated that excessive flow rates can lead to incomplete exchange, while extremely low rates may result in product decomposition [18].

Exchange MethodConversion Efficiency (%)Purity LevelProcessing Time
Single-stage Ion Exchange85-9095-97%4-8 hours
Multi-stage Ion Exchange90-9597-99%8-16 hours
Electrodialysis95-9898-99%12-24 hours
Direct Formation92-9696-98%6-12 hours

Tetrapentylammonium hydroxide demonstrates exceptional performance as a phase transfer catalyst, facilitating the efficient transfer of ions between immiscible phases in organic synthesis reactions [1] [2]. The compound's amphiphilic nature, characterized by four pentyl chains and a hydroxide ion, enables it to form stable ion pairs with reactants while maintaining solubility in both aqueous and organic phases [1] [2].

Research findings indicate that tetrapentylammonium hydroxide exhibits superior catalytic efficiency compared to conventional bases such as potassium hydroxide and sodium hydroxide [1]. The enhanced performance stems from its improved solubility in organic solvents while retaining strong basicity, making it particularly valuable for reactions requiring mild conditions [1] [2]. Studies have demonstrated reaction rate enhancements of up to 250-fold in carbon-carbon bond formation reactions when tetrapentylammonium hydroxide is employed as a phase transfer catalyst [3] [4].

The mechanistic pathway involves the formation of lipophilic ion pairs between the quaternary ammonium cation and organic anions, enabling efficient transport across phase boundaries [5] [6]. This process is particularly effective in alkylation reactions of glycine imines, where the catalyst facilitates both interfacial adsorption and extraction mechanisms [6]. The quaternary ammonium structure provides optimal steric and electrostatic environments for substrate binding, contributing to enhanced enantioselectivity in asymmetric synthesis applications [6] [7].

Quantitative structure-activity relationships have revealed that the pentyl chain length provides an optimal balance between hydrophobic interactions and molecular mobility [6]. The catalyst's effectiveness is attributed to its ability to lower interfacial tension while maintaining structural integrity under reaction conditions [8] [9]. Surface tension measurements indicate that tetrapentylammonium hydroxide solutions achieve values of 35-42 millinewtons per meter, facilitating efficient wetting and mass transfer processes [1].

Table 1: Phase Transfer Catalysis Performance of Tetrapentylammonium Hydroxide

Reaction TypeCatalyst Loading (mol%)Reaction Rate EnhancementYield (%)Temperature (°C)
Alkylation of Glycine Imines5-10200-fold85-9525-40
Benzylation of Amines2-5150-fold75-9020-35
Deprotonation Reactions10-20100-fold90-980-25
Dichlorocarbene Generation5180-fold80-9225-50
Ester Hydrolysis1-3120-fold88-9540-60
Carbon-Carbon Bond Formation5-15250-fold82-9425-45

Nanoparticle Stabilization at Fluid Interfaces

Tetrapentylammonium hydroxide functions as an effective stabilizing agent for nanoparticles at fluid interfaces, providing both electrostatic and steric stabilization mechanisms [10] [12] [24] [25]. The compound's amphiphilic structure enables it to adsorb onto nanoparticle surfaces, forming protective layers that prevent aggregation and maintain colloidal stability [24] [25].

Studies on magnetite nanoparticles demonstrate that tetrapentylammonium hydroxide treatment results in surface coating with quaternary ammonium cations, imparting positive zeta potentials ranging from +15 to +35 millivolts [24]. This surface charge provides electrostatic repulsion between particles, preventing aggregation and maintaining stable dispersions for extended periods [24] [26]. The pentyl chains contribute steric hindrance, creating physical barriers that further enhance stability [25] [27].

Investigations using gold nanoparticles reveal that tetrapentylammonium hydroxide stabilization maintains particle size distributions between 5 and 50 nanometers with minimal polydispersity [28]. The quaternary ammonium groups exhibit lower binding affinity compared to conventional surfactants, making them suitable for ligand exchange procedures while maintaining particle integrity [28]. Zeta potential measurements indicate positive surface charges of +25 to +45 millivolts, ensuring long-term colloidal stability [28].

Research on silica nanoparticles shows exceptional stabilization performance, with aggregation inhibition rates exceeding 90 percent [29]. The compound provides stability across pH ranges from 7 to 13, making it suitable for various chemical environments [29]. Transmission electron microscopy analysis confirms that treated particles maintain discrete morphologies without significant aggregation even after prolonged storage [29].

The stabilization mechanism involves the formation of electrical double layers around nanoparticles, where tetrapentylammonium cations create positively charged surfaces that repel similarly charged particles [30] [29]. Additionally, the hydrophobic pentyl chains extend into the solution, providing steric stabilization through excluded volume effects [31]. This dual stabilization approach results in superior performance compared to purely electrostatic or steric stabilizers [29].

Dynamic light scattering studies demonstrate that tetrapentylammonium hydroxide-stabilized nanoparticles maintain stable hydrodynamic diameters over periods ranging from 2 to 15 months, depending on the nanoparticle type [32]. The stabilization is particularly effective for hydrophilic nanoparticles such as silica and quantum dots, where the quaternary ammonium groups provide strong electrostatic interactions [32].

Table 3: Nanoparticle Stabilization by Tetrapentylammonium Hydroxide

Nanoparticle TypeSize Range (nm)Zeta Potential (mV)Stability (months)Aggregation Inhibition (%)pH Stability Range
Gold (Au)5-50+25 to +456-1285-956-12
Silver (Ag)10-100+20 to +404-880-905-11
Magnetite (Fe₃O₄)20-80+15 to +353-675-854-10
Silica (SiO₂)15-200+30 to +508-1590-987-13
Quantum Dots2-10+35 to +552-470-806-10
Carbon Nanotubes1-5 (diameter)+25 to +455-1082-925-12

Surface Modification Strategies for Hydrophobicity Control

Tetrapentylammonium hydroxide serves as an effective surface modification agent for controlling hydrophobicity across various material substrates [41] [42] [43] [44]. The compound's amphiphilic structure enables selective modification of surface wetting properties through both chemical grafting and physical adsorption mechanisms [43] [45].

Studies on glass surface modification demonstrate that tetrapentylammonium hydroxide treatment produces contact angles ranging from 95 to 120 degrees, corresponding to moderate hydrophobicity levels [46]. The modification process involves solution coating techniques where the quaternary ammonium compound forms hydrophobic layers that repel water while maintaining surface accessibility for other applications [47] [43]. Treatment times of 2 to 6 hours provide optimal surface coverage with durability extending to 50-100 wash cycles [43].

Research on metal surface treatments, particularly steel substrates, shows that tetrapentylammonium hydroxide acts as both a surface modifier and corrosion inhibitor [42] [44]. The compound forms protective barriers through electrostatic adsorption of cationic groups onto negatively charged metal surfaces, while pentyl chains extend outward to create hydrophobic interfaces [42] [44]. Contact angle measurements indicate moderate hydrophobicity with values between 85 and 110 degrees, providing corrosion inhibition efficiencies exceeding 90 percent [44].

Polymer surface modification studies focus on polyvinylidene fluoride membranes, where tetrapentylammonium hydroxide grafting achieves high hydrophobicity levels [43]. The modification involves atom transfer radical polymerization techniques that covalently attach quaternary ammonium groups to polymer surfaces [43]. Resulting contact angles range from 105 to 135 degrees, with exceptional durability extending to 200-500 wash cycles [43]. The modified surfaces exhibit antibacterial properties while maintaining permeability for filtration applications [43].

Fabric treatment applications demonstrate the versatility of tetrapentylammonium hydroxide in textile surface modification [47]. Dip coating procedures produce highly hydrophobic surfaces with contact angles between 110 and 140 degrees [47]. The treatment involves formation of micro-nano hierarchical structures that trap air cushions, creating superhydrophobic behavior under specific conditions [47] [48]. Durability testing shows resistance to 300-800 wash cycles, making it suitable for industrial applications [47].

Ceramic surface modification employs spray application techniques to achieve uniform coverage and controlled hydrophobicity [46]. Contact angles between 90 and 115 degrees indicate moderate hydrophobic behavior suitable for self-cleaning applications [46]. The quaternary ammonium compound forms hydrogen bonds with hydroxyl groups on ceramic surfaces, creating stable adsorption layers that resist removal under normal use conditions [45].

Silicon wafer treatments utilize vapor deposition methods for precise control of surface properties [46]. The resulting contact angles range from 100 to 125 degrees, providing moderate to high hydrophobicity suitable for microelectronics applications [46]. However, durability is limited to 25-75 treatment cycles due to the weak physisorption interactions on silicon oxide surfaces [46].

The hydrophobicity control mechanism involves the orientation of pentyl chains away from substrate surfaces, creating low-energy interfaces that minimize water adhesion [41] [49]. Spectroscopic analysis confirms that quaternary ammonium heads anchor to surfaces while alkyl chains provide hydrophobic functionality [43] [49]. The effectiveness depends on chain length, surface charge density, and environmental conditions such as pH and ionic strength [49] [50].

Table 5: Surface Modification Applications of Tetrapentylammonium Hydroxide

Surface TypeTreatment MethodContact Angle (°)Hydrophobicity LevelDurability (wash cycles)Treatment Time (hours)
GlassSolution Coating95-120Moderate50-1002-6
Metal (Steel)Immersion85-110Moderate100-2004-12
Polymer (PVDF)Grafting105-135High200-5006-24
CeramicSpray Application90-115Moderate75-1501-4
FabricDip Coating110-140High300-8008-16
Silicon WaferVapor Deposition100-125Moderate-High25-753-8

Table 6: Physical and Chemical Properties of Tetrapentylammonium Hydroxide

PropertyValueMeasurement ConditionsUncertainty/Range
Molecular Weight315.58 g/molStandard conditions±0.01
Density (20°C)0.990 g/cm³20°C, 1 atm±0.005
Melting PointNo data availableAtmospheric pressureN/A
Boiling PointDecomposes before boilingAtmospheric pressureN/A
pH (1% solution)13-141% aqueous solution±0.2
Surface Tension35-42 mN/m25°C, pure liquid±2 mN/m
Viscosity (20°C)2-5 cP20°C, 20% solution±0.5 cP
Thermal StabilityStable to 150°CTGA analysis±5°C
Ionic Conductivity30-50 mS/cm25°C, 20% solution±5 mS/cm
Solubility in WaterCompletely miscible25°CN/A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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